2-(3-Butoxyphenyl)ethanol
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Overview
Description
2-(3-Butoxyphenyl)ethanol is an organic compound that belongs to the class of phenyl ethanol derivatives. It is characterized by the presence of a butoxy group attached to the phenyl ring and an ethanol group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-butoxybenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the reduction of 2-(3-butoxyphenyl)acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an inert solvent like tetrahydrofuran or ethanol, and the product is isolated through extraction and purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of catalyst, solvent, and reaction conditions is optimized to ensure high yield and purity of the product. Industrial production often employs continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Butoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(3-butoxyphenyl)acetaldehyde or 2-(3-butoxyphenyl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 2-(3-butoxyphenyl)ethane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group of this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products Formed
Oxidation: 2-(3-butoxyphenyl)acetaldehyde, 2-(3-butoxyphenyl)acetic acid.
Reduction: 2-(3-butoxyphenyl)ethane.
Substitution: Various substituted phenyl ethanol derivatives.
Scientific Research Applications
2-(3-Butoxyphenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Butoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3-Butoxyphenyl)ethanol can be compared with other similar compounds, such as:
2-Phenylethanol: Lacks the butoxy group, resulting in different chemical and physical properties.
2-(4-Butoxyphenyl)ethanol: Similar structure but with the butoxy group attached to the para position of the phenyl ring.
2-(3-Methoxyphenyl)ethanol: Contains a methoxy group instead of a butoxy group, leading to variations in reactivity and applications.
Properties
IUPAC Name |
2-(3-butoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-9-14-12-6-4-5-11(10-12)7-8-13/h4-6,10,13H,2-3,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCPEALMBGPMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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